7-Methyl-7h-dibenzo[c,h]phenothiazine
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Overview
Description
7-Methyl-7h-dibenzo[c,h]phenothiazine is a heterocyclic compound that belongs to the phenothiazine family. This compound is characterized by its unique structure, which includes a sulfur and nitrogen atom within a tricyclic system. Phenothiazines are known for their diverse applications in various fields, including chemistry, biology, and medicine, due to their intriguing chemical and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-7h-dibenzo[c,h]phenothiazine typically involves the fusion of phenothiazine derivatives with methyl groups. One common method is the ring-fusion approach, which extends the conjugation length of phenothiazines. This method involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-7h-dibenzo[c,h]phenothiazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of sulfur and nitrogen atoms in the compound, which provide reactive sites for chemical transformations .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Electrophilic substitution reactions can be carried out using halogens or other electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Methyl-7h-dibenzo[c,h]phenothiazine involves its interaction with molecular targets and pathways within cells. The compound’s sulfur and nitrogen atoms play a crucial role in its reactivity and ability to form stable complexes with biological molecules. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Phenothiazine: The parent compound of 7-Methyl-7h-dibenzo[c,h]phenothiazine, known for its wide range of applications in medicine and industry.
Dibenzo[b,i]phenothiazine: Another derivative with extended conjugation and unique photophysical properties.
Naphtho[2,3-b]phenothiazine: A compound with a similar structure but different electronic properties due to the presence of naphthalene rings.
Uniqueness: this compound stands out due to its specific methyl substitution, which can influence its chemical reactivity and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
6945-69-3 |
---|---|
Molecular Formula |
C21H15NS |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
13-methyl-2-thia-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene |
InChI |
InChI=1S/C21H15NS/c1-22-18-12-10-14-6-2-4-8-16(14)20(18)23-21-17-9-5-3-7-15(17)11-13-19(21)22/h2-13H,1H3 |
InChI Key |
DXIYXZJPVPLAQG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC4=C1C=CC5=CC=CC=C54 |
Origin of Product |
United States |
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